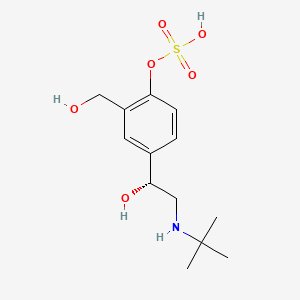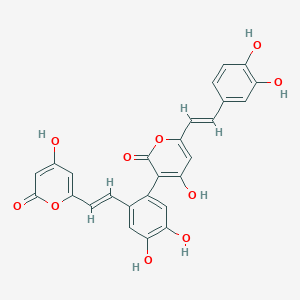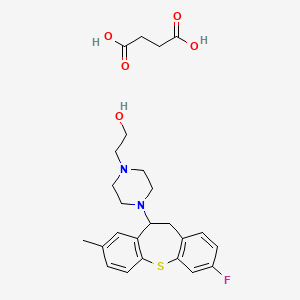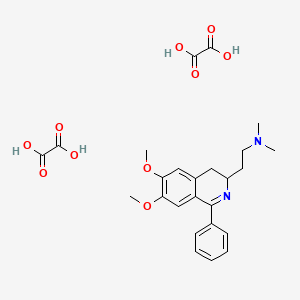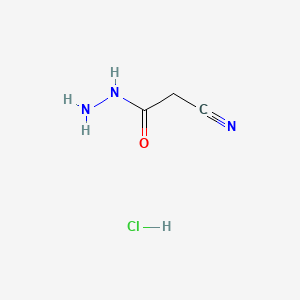
2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, including textile dyeing and printing, due to its stability and vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid typically involves multiple steps:
Formation of the Azo Group: The azo group is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Substitution Reactions: The triazine ring is introduced through nucleophilic substitution reactions, where chlorine atoms on the triazine ring are replaced by other nucleophiles such as amines or alkoxides.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified through crystallization, filtration, and washing to remove impurities.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group is oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Amines, alkoxides, thiols.
Major Products Formed
Azoxy Compounds: Formed through oxidation.
Aromatic Amines: Formed through reduction.
Substituted Triazines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a model system in studies of azo dye chemistry, including the mechanisms of azo coupling reactions and the stability of azo compounds.
Biology
In biological research, the compound is used as a staining agent for various biological tissues and cells due to its vibrant color properties.
Medicine
Industry
In the textile industry, the compound is used as a dye for fabrics, providing bright and stable colors. It is also used in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects through the interaction of the azo group with various molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid
- **2-((4-Chloro-6-ethoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid
Uniqueness
The unique combination of the triazine ring, azo group, and sulfonic acid groups in 2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid provides it with distinct chemical and physical properties, making it suitable for specific applications in dyeing, staining, and industrial processes.
Eigenschaften
CAS-Nummer |
93980-98-4 |
|---|---|
Molekularformel |
C21H24ClN7O12S3 |
Molekulargewicht |
698.1 g/mol |
IUPAC-Name |
2-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-5-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfomethyl)pyridin-3-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C21H24ClN7O12S3/c1-5-29-17(30)11(8-42(32,33)34)10(4)16(18(29)31)28-27-13-7-14(43(35,36)37)12(6-15(13)44(38,39)40)23-20-24-19(22)25-21(26-20)41-9(2)3/h6-7,9,30H,5,8H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,23,24,25,26) |
InChI-Schlüssel |
JUDIEAABGBWINX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)Cl)OC(C)C)S(=O)(=O)O)C)CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)




